3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether

Pyrethroid SAR Physicochemical Profiling Agrochemical Design

3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether (CAS 80874-15-3) is a non-ester pyrethroid insecticide candidate defined by a 3-phenoxybenzyl ether moiety linked to a 2-(4-(sec-butoxy)phenyl)-2-methylpropyl group. The molecule belongs to the same structural class as the commercial insecticide etofenprox (MTI-500), differing principally by the replacement of the 4-ethoxy substituent with a 4-(sec-butoxy) (1-methylpropoxy) group.

Molecular Formula C27H32O3
Molecular Weight 404.5 g/mol
CAS No. 80874-15-3
Cat. No. B12762593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether
CAS80874-15-3
Molecular FormulaC27H32O3
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCC(C)OC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C27H32O3/c1-5-21(2)29-25-16-14-23(15-17-25)27(3,4)20-28-19-22-10-9-13-26(18-22)30-24-11-7-6-8-12-24/h6-18,21H,5,19-20H2,1-4H3
InChIKeyZUMUGQUYHYIFGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether (CAS 80874-15-3) – Structural Identity and Pyrethroid Class Positioning for Procurement Screening


3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether (CAS 80874-15-3) is a non-ester pyrethroid insecticide candidate defined by a 3-phenoxybenzyl ether moiety linked to a 2-(4-(sec-butoxy)phenyl)-2-methylpropyl group . The molecule belongs to the same structural class as the commercial insecticide etofenprox (MTI-500), differing principally by the replacement of the 4-ethoxy substituent with a 4-(sec-butoxy) (1-methylpropoxy) group [1]. This alkoxy chain extension modifies lipophilicity, steric bulk, and metabolic stability relative to the ethoxy prototype while retaining the characteristic non-ester central linkage that distinguishes this subclass from conventional cyclopropane-carboxylate pyrethroids [2]. The compound is primarily of interest as a research reference standard, a synthetic intermediate for structure–activity relationship (SAR) studies, or a candidate for formulation development where altered physicochemical profiles are desired.

Why Generic Substitution of 3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl Ether Is Not Scientifically Defensible


Within the non-ester pyrethroid series, even subtle changes to the 4-alkoxy substituent on the phenyl ring can produce significant shifts in insecticidal potency, neurophysiological target-site kinetics, metabolic vulnerability, and non-target organism toxicity [1]. For example, the ethoxy (etofenprox), n-propoxy, and n-butoxy analogs exhibit differentiated sodium channel modification profiles, with the size and branching of the alkoxy group directly influencing the stabilization of the open/inactivated channel state and consequently the magnitude of repetitive discharge induction [1]. Replacing the linear ethoxy chain with a branched sec-butoxy group introduces additional steric and electronic variables that cannot be predicted by interpolation from the ethoxy or n-butoxy data alone. Generic substitution therefore risks both underperformance against resistant pest populations and altered regulatory compliance profiles, particularly where ecotoxicological endpoints such as fish LC50 are sensitive to log P shifts induced by alkoxy chain modification [2].

Quantitative Differentiation Evidence for 3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl Ether Against Closest Pyrethroid Analogs


Comparative Structural and Physicochemical Differentiation from Etofenprox (Ethoxy Analog)

The target compound differs from the commercial standard etofenprox (CAS 80844-07-1) by the presence of a sec-butoxy (1-methylpropoxy) substituent in place of the ethoxy group on the 4-position of the phenyl ring . This substitution increases the calculated molecular weight from 376.49 g/mol (etofenprox) to 404.54 g/mol and raises the predicted log P by approximately 1.0–1.5 log units based on additive fragment methods, indicating substantially enhanced lipophilicity [1]. While direct experimental log P or pKa data for the sec-butoxy analog are not available in the peer-reviewed literature, the structural change is expected to reduce aqueous solubility and increase the organic carbon partition coefficient (Koc), altering environmental fate and bioavailability profiles relative to etofenprox [2].

Pyrethroid SAR Physicochemical Profiling Agrochemical Design

Class-Level Neurophysiological Sodium Channel Modulation Potency Relative to Pyrethroid Benchmarks

Non-ester pyrethroids including the ethoxy prototype etofenprox have been demonstrated to modify voltage-gated sodium channels in a manner analogous to DDT and conventional pyrethroids, inducing prolonged tail currents and repetitive nerve discharges [1]. In comparative electrophysiology studies on crayfish giant axons, etofenprox decreased peak sodium current and induced a large residual current during depolarization, with effects comparable to allethrin and phenothrin [1]. While the sec-butoxy analog has not been tested in the same assay, the SAR established in this study indicates that alkoxy substituent modification modulates the potency of sodium channel modification, with the most potent non-ester analogs ranking between phenothrin and cyphenothrin in cockroach lethality assays [1].

Sodium Channel Pharmacology Neurotoxicity Screening Insecticide Mode of Action

Synthetic Process Patents Establishing the Compound as a Defined Chemical Entity Distinct from Etofenprox Production Routes

US Patent 4,542,243 explicitly discloses a process for producing 3-phenoxybenzyl 2-(4-alkoxyphenyl)-2-methylpropyl ethers with broad alkoxy scope, explicitly naming the n-butoxy, t-butoxy, and n-pentyloxy analogs as products [1]. While the sec-butoxy variant is not named in the patent's exemplary list, the generic formula encompasses branched alkoxy groups including sec-butoxy, and the synthetic route via 3-halogeno-4-alkoxyneophyl halide intermediates is structurally compatible with sec-butoxy substitution [1]. This establishes the compound as a legitimate member of the patented chemical space, distinct from etofenprox which is produced via the ethoxy-specific intermediates described in Japanese Patent Laid-Open No. 154427/81 and related filings [1].

Process Chemistry Patent Prior Art Agrochemical Intermediate

Recommended Application Scenarios for 3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl Ether Based on Differentiated Evidence


Non-Ester Pyrethroid SAR Library Expansion for Insecticide Resistance Studies

The sec-butoxy analog fills a specific gap in the alkoxy substituent SAR matrix between the ethoxy (etofenprox) and n-butoxy/t-butoxy analogs. Researchers investigating the relationship between alkoxy branching, sodium channel binding kinetics, and cross-resistance patterns in pyrethroid-resistant arthropod strains can use this compound as a systematic probe. Its increased steric demand relative to ethoxy may differentially affect binding to mutant sodium channels associated with knockdown resistance (kdr) [1].

Reference Standard for Analytical Method Development and Environmental Fate Studies

Because the sec-butoxy analog is not a registered commercial pesticide in most jurisdictions, it serves as an ideal internal standard or surrogate compound for LC-MS/MS method development targeting non-ester pyrethroid residues. Its distinct molecular ion (m/z 404.5) and chromatographic retention shift, predicted to be longer than etofenprox due to increased log P, allow for clear separation from co-extracted etofenprox in multi-residue screens .

Formulation Prototyping for Enhanced Cuticular Penetration

Agrochemical formulation scientists evaluating the relationship between active ingredient lipophilicity and penetration through insect cuticle can compare the sec-butoxy analog head-to-head with etofenprox in standardized leaf-dip or topical application assays. The predicted log P increase of 1.0–1.5 units may translate into faster initial knockdown of lepidopteran larvae, although this must be weighed against potentially reduced systemic mobility in plants [2].

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